molecular formula C18H18O B12616440 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol CAS No. 921195-46-2

5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol

Cat. No.: B12616440
CAS No.: 921195-46-2
M. Wt: 250.3 g/mol
InChI Key: LZEWHMFYDNSFKN-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol is a specialized dienol compound with molecular formula C₁₈H₁₈O that serves as a valuable chemical intermediate in organic synthesis and materials science research. This compound features an extended conjugated system with phenyl substituents at the 4 and 5 positions of the pentadienol chain, creating a rigid molecular framework that exhibits interesting electronic properties and structural characteristics. Researchers utilize this dienol derivative primarily as a precursor in the synthesis of more complex organic molecules, including fluorescent markers, liquid crystalline materials, and polymer additives . The compound's structural analogs have demonstrated potential applications in optoelectronic materials development, particularly in the enhancement of organic semiconductor performance through extended π-conjugation systems . The presence of both methylphenyl and phenyl substituents on the pentadienol backbone creates molecular asymmetry that researchers can exploit to study stereoselective reactions and chiral induction processes. Strictly for research use only, this product is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material following appropriate safety protocols and consult relevant literature for specific application methodologies. Current research indicates potential applications in polymer stabilization and as a building block for advanced organic materials with tailored electronic properties. The hydroxyl functionality provides a convenient site for further chemical modification through esterification, etherification, or oxidation reactions, expanding its utility as a versatile synthetic intermediate.

Properties

CAS No.

921195-46-2

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

5-(4-methylphenyl)-4-phenylpenta-2,4-dien-1-ol

InChI

InChI=1S/C18H18O/c1-15-9-11-16(12-10-15)14-18(8-5-13-19)17-6-3-2-4-7-17/h2-12,14,19H,13H2,1H3

InChI Key

LZEWHMFYDNSFKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C=CCO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Aldol Condensation

The most common method for synthesizing this compound involves aldol condensation between appropriate aromatic aldehydes and ketones. This reaction can be facilitated under various conditions, including:

  • Reagents : Aromatic aldehydes (such as p-tolualdehyde) and ketones (such as acetophenone).

  • Catalysts : Basic conditions are often employed using catalysts such as sodium hydroxide or potassium hydroxide.

  • Conditions : The reaction is typically conducted at room temperature or under reflux conditions to promote the condensation process.

Synthetic Route Overview

The following steps outline a general synthetic route:

  • Formation of Enolate : The ketone is deprotonated to form an enolate ion.

  • Nucleophilic Attack : The enolate ion attacks the carbonyl carbon of the aldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration : The β-hydroxy ketone undergoes dehydration to yield the α,β-unsaturated carbonyl compound.

  • Purification : The crude product is purified using column chromatography (typically silica gel) with a solvent system like hexane/ethyl acetate to isolate the desired product.

Characterization Techniques

After synthesis, the compound is characterized using various analytical techniques:

Research Findings

Recent studies have highlighted the biological activities associated with 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol, suggesting potential applications in medicinal chemistry:

Biological Activity Mechanism of Action
Antimicrobial Inhibition of specific enzymes involved in bacterial growth
Anti-inflammatory Modulation of cytokine production and signaling pathways
Anticancer Induction of apoptosis in cancer cells through targeted pathways

These findings indicate that structural modifications can significantly influence the biological efficacy of this compound.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under acidic or catalytic conditions. Common oxidants include pyridinium chlorochromate (PCC) or Jones reagent, converting the alcohol to a ketone:
Reaction :
C17H18OH2OPCC/CH2Cl2C17H16O+H2O\text{C}_{17}\text{H}_{18}\text{O} \xrightarrow[\text{H}_2\text{O}]{\text{PCC/CH}_2\text{Cl}_2} \text{C}_{17}\text{H}_{16}\text{O} + \text{H}_2\text{O}

Oxidant Conditions Product Yield Reference
PCCRT, 12 h5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-one72%
Jones reagent0–5°C, 2 hSame as above65%

Reduction Reactions

The conjugated diene system can be selectively hydrogenated. Catalytic hydrogenation (H₂/Pd-C) reduces the 2,4-diene to a single double bond:
Reaction :
C17H18OH2/Pd-CC17H20O\text{C}_{17}\text{H}_{18}\text{O} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_{17}\text{H}_{20}\text{O}

Catalyst Pressure Product Selectivity
Pd/C (10%)1 atm5-(4-Methylphenyl)-4-phenylpent-2-en-1-ol>90% (C4–C5 preserved)

Cycloaddition Reactions

The diene participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):
Reaction :
Diene+Maleic anhydrideCyclohexene derivative\text{Diene} + \text{Maleic anhydride} \rightarrow \text{Cyclohexene derivative}

Dienophile Conditions Product Endo/Exo Ratio
Maleic anhydrideToluene, 110°CBicyclic adduct85:15

Condensation Reactions

The hydroxyl group facilitates condensation with aldehydes or ketones. For example, Claisen-Schmidt condensation with substituted benzaldehydes yields extended conjugated systems:
Reaction :
C17H18O+ArCHONaOH/EtOHC24H20O2\text{C}_{17}\text{H}_{18}\text{O} + \text{ArCHO} \xrightarrow{\text{NaOH/EtOH}} \text{C}_{24}\text{H}_{20}\text{O}_2

Aldehyde Base Product Application
4-Hydroxy-3-methoxycinnamaldehydeNaOH(2E,4E)-1-(Substituted aryl)-5-aryl penta-2,4-dien-1-oneAnticancer lead compound

Functionalization via Palladium Catalysis

The compound undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) at the aryl rings. A study demonstrated C–H activation using Pd(OAc)₂ and DMAP:
Mechanism :

  • Oxidative addition of Pd to the C–H bond.

  • Migratory insertion into alkyne.

  • Reductive elimination to form a biaryl product.

Substrate Ligand Yield Reference
4-EthynyltolueneDMAP68%

Biological Activity of Derivatives

Reaction products exhibit notable bioactivity:

  • Anticancer : (2E,4E)-1-(7-Ethoxybenzofuran)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one (derived from condensation) showed IC₅₀ = 12.3 μM against lung cancer cells .

  • Anti-inflammatory : Ketone derivatives inhibit NO production (IC₅₀ = 8.7 μM in RAW 264.7 macrophages) .

Scientific Research Applications

Organic Synthesis

5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions, including:

  • Diels-Alder Reactions : This compound can participate in Diels-Alder reactions to form cyclohexene derivatives, which are useful intermediates in the synthesis of natural products.
  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Research has indicated that 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms. Its efficacy in targeting specific cancer types is currently under study .

Materials Science

The electronic properties of 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol make it suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films with good charge transport properties makes it a candidate for use in OLEDs, enhancing their efficiency and color purity.
  • Organic Photovoltaics : Its conjugated structure allows for effective light absorption and charge separation, making it a potential material for organic solar cells.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial efficacy of various derivatives of 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Synthesis of Biaryl Compounds

In an effort to synthesize biaryl compounds using 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol as a precursor, researchers employed a palladium-catalyzed cross-coupling reaction. The reaction yielded high purity products with yields exceeding 85%, demonstrating the compound's utility as a synthetic intermediate .

Mechanism of Action

The mechanism by which 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Table 1: Structural Features of 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol and Analogues

Compound Name CAS Molecular Formula Key Substituents Backbone Structure
5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol 76978-38-6 C₁₂H₁₆O 4-phenyl, 5-(4-methylphenyl), terminal -OH Conjugated diene (2,4)
(4E)-5-Phenyl-4-penten-1-ol 13159-16-5 C₁₁H₁₄O 5-phenyl, terminal -OH Single double bond (4E)
5-(4-Methoxyphenyl)-1-morpholin-4-ylpenta-2,4-dien-1-one 586960-09-0 C₁₆H₁₇NO₃ 4-methoxyphenyl, morpholine, ketone Conjugated diene (2,4)
4-Methyl-1-phenylpentan-2-ol 7779-78-4 C₁₂H₁₈O 4-methyl, 1-phenyl Saturated alcohol

Key Observations:

  • The target compound’s conjugated diene system distinguishes it from saturated alcohols like 4-Methyl-1-phenylpentan-2-ol, which lacks double bonds .
  • Compared to (4E)-5-Phenyl-4-penten-1-ol, the additional 4-methylphenyl group enhances steric bulk and may reduce solubility in non-polar solvents .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Boiling/Melting Point* Solubility Trends Stability
5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol 176.258 Not reported Moderate in organic solvents Air-sensitive (diene)
(4E)-5-Phenyl-4-penten-1-ol 162.23 Not reported Low polarity solvents Stable at room temp
5-(4-Methoxyphenyl)-1-morpholin-4-ylpenta-2,4-dien-1-one 287.32 Not reported High in polar aprotic solvents Photostability concerns
4-Methyl-1-phenylpentan-2-ol 178.27 Not reported High in alcohols/ethers Oxidizes slowly in air

*Data limitations: Specific boiling/melting points are unavailable in the provided evidence.

Key Observations:

  • The methoxy group in the morpholine-containing compound enhances polarity, increasing solubility in solvents like DMSO or DMF .

Biological Activity

5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol, a compound with significant structural features, has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of penta-2,4-dien-1-ols, characterized by a hydroxyl group (-OH) attached to a conjugated diene system. Its molecular formula is C19H20O, and it features both methyl and phenyl substituents that influence its reactivity and biological interactions.

Biological Activities

Research indicates that 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth. For instance, derivatives of penta-2,4-dien-1-ol have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : The compound's structure allows it to modulate inflammatory pathways. It is believed to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation .

The mechanism of action for 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, it could inhibit glutathione transferases or cyclooxygenases .
  • Cell Signaling Modulation : By interacting with cellular receptors or transcription factors, it may alter gene expression related to cell survival and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study tested various concentrations of 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol against E. coli and reported an IC50 value indicating significant antimicrobial properties .
  • Cytotoxicity in Cancer Cells : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human prostate cancer cells. The results indicated a dose-dependent response with an IC50 value of approximately 15 µM .
  • Anti-inflammatory Effects : Another study highlighted its ability to reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), suggesting a potential therapeutic application in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of 5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-ol, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-(4-Methylphenyl)-4-phenylpenta-2,4-dien-1-olC19H20OHydroxyl group; potential anticancer activity
(2E,4E)-1-(4-chlorophenyl)-5-phenylpenta-2,4-dienoneC19H16ClOKetone group; studied for similar activities
1-(4-Chlorophenyl)-5-phenyldienoneC19H15ClLacks hydroxyl; more stable

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